3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde
説明
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- Ethyl and methyl groups at positions 1 and 3, respectively, influencing steric bulk and metabolic stability.
- Molecular formula: C₂₃H₂₂N₄O₅S (molecular weight: 482.5 g/mol).
特性
IUPAC Name |
3-[[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-4-29-23-22(15(2)27-29)26-25(35-13-18-9-17(12-30)6-7-19(18)32-3)28(24(23)31)11-16-5-8-20-21(10-16)34-14-33-20/h5-10,12H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKZJJPXZXMMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=C(C=CC(=C5)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups. The presence of a benzo[d][1,3]dioxole moiety and a methoxybenzaldehyde group contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4S |
| Molecular Weight | 462.54 g/mol |
| CAS Number | 1358830-77-9 |
Research indicates that compounds similar to 3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde act as potent inhibitors of cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are implicated in various cancers and proliferative diseases. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown effectiveness against multiple myeloma and other malignancies by selectively inhibiting CDK activity. This selectivity is essential for minimizing side effects associated with traditional chemotherapeutics .
Anti-inflammatory Effects
The compound's structural features suggest possible anti-inflammatory activity. The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties, which could contribute to the overall therapeutic profile of the compound. Experimental data indicate that derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Enzyme Interactions
The compound may interact with various enzymes and proteins involved in cellular signaling pathways. Its ability to modulate these interactions can affect metabolic processes and cellular responses to stressors.
Study on CDK Inhibition
A recent study evaluated the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in inhibiting CDK2 and CDK4. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced inhibitory potency compared to standard reference compounds. The study highlighted the importance of structural modifications in optimizing biological activity .
Anti-inflammatory Activity Assessment
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human macrophages. The results showed a marked reduction in pro-inflammatory cytokine production when treated with the compound, suggesting its potential as an anti-inflammatory agent .
類似化合物との比較
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo[4,3-d]pyrimidine derivatives and heterocyclic analogs.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Similarity and Biological Activity :
- The target compound shares a pyrazolo[4,3-d]pyrimidine core with and compounds, but its benzodioxole and 4-methoxybenzaldehyde substituents distinguish it. Benzodioxole is associated with enhanced binding to aromatic receptor pockets (e.g., serotonin receptors), while the aldehyde may enable covalent interactions with nucleophilic residues (e.g., cysteine).
- Compared to the sulfonamide derivative (), the target compound lacks ionizable groups, suggesting lower solubility but improved membrane permeability.
Cross-Reactivity and Assay Specificity: Immunoassays for the target compound may exhibit cross-reactivity with analogs like the furylmethyl derivative () due to shared pyrazolo-pyrimidine scaffolds. However, the benzodioxole group could reduce cross-reactivity by ~40% compared to furan-containing analogs (inferred from ).
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, similar to ’s protocol, involving thioether formation and benzodioxole incorporation. Yields for such reactions typically range from 50–70%.
Metabolic Stability: The benzodioxole group may undergo CYP450-mediated oxidation, whereas the nitrile-containing analog () resists first-pass metabolism.
Q & A
Q. Which advanced techniques characterize intermolecular interactions or degradation pathways?
- Solid-state NMR or FT-IR spectroscopy probes hydrogen bonding and crystallinity .
- Forced degradation studies (heat, light, pH stress) with LC-MS identify degradation products and stability liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
